2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)
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Overview
Description
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a methoxy group, a hydrazone linkage, and a benzoate ester
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Chemical Reactions Analysis
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can lead to various biological effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can be compared with other similar compounds, such as:
4-methylphenyl benzoate: This compound has a similar ester structure but lacks the hydrazone linkage, making it less versatile in terms of chemical reactivity.
4-methoxyphenyl benzoate: This compound also has a similar ester structure but differs in the substitution pattern on the aromatic ring.
Phenyl benzoate: This compound is a simpler ester without any substituents on the aromatic rings, making it less complex and less reactive.
These comparisons highlight the unique structural features and reactivity of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate, which make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H23N3O4/c1-17-8-11-20(12-9-17)25-16-23(28)27-26-15-18-10-13-21(22(14-18)30-2)31-24(29)19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
PMVWAWCLNBLUPI-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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